3-iodo-4-methoxy-N,N-dimethylbenzenesulfonamide
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Overview
Description
3-iodo-4-methoxy-N,N-dimethylbenzenesulfonamide is a chemical compound that belongs to the sulfonamide family. This compound has been widely studied for its potential applications in scientific research due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-iodo-4-methoxy-N,N-dimethylbenzenesulfonamide is not fully understood. However, it is believed to interact with proteins through the formation of covalent bonds with amino acid residues such as cysteine and lysine. This interaction can lead to changes in the conformation of the protein, which can affect its function.
Biochemical and Physiological Effects
3-iodo-4-methoxy-N,N-dimethylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including carbonic anhydrase and proteases. It has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-iodo-4-methoxy-N,N-dimethylbenzenesulfonamide in lab experiments is its ability to selectively target specific proteins. This can be useful in the development of new drugs and in the study of protein-protein interactions. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for the study of 3-iodo-4-methoxy-N,N-dimethylbenzenesulfonamide. One area of research is the development of new imaging agents for cancer diagnosis and treatment. Another area of research is the study of the compound's effects on specific proteins and its potential as a drug target. Additionally, the potential toxicity of this compound could be further studied to determine its safety for use in humans.
Conclusion
In conclusion, 3-iodo-4-methoxy-N,N-dimethylbenzenesulfonamide is a chemical compound with a variety of potential applications in scientific research. Its unique chemical properties make it a useful tool in the study of protein-protein interactions and in the development of new drugs and imaging agents. While there are limitations to its use, further research into this compound could lead to new discoveries and advancements in the field of science.
Synthesis Methods
The synthesis of 3-iodo-4-methoxy-N,N-dimethylbenzenesulfonamide involves the reaction between 3-iodo-4-methoxybenzenesulfonyl chloride and N,N-dimethylamine. This reaction takes place in the presence of a base such as triethylamine or sodium carbonate. The product is then purified using column chromatography to obtain pure 3-iodo-4-methoxy-N,N-dimethylbenzenesulfonamide.
Scientific Research Applications
3-iodo-4-methoxy-N,N-dimethylbenzenesulfonamide has been studied extensively for its potential applications in scientific research. It has been found to be a useful tool in the study of protein-protein interactions, particularly in the field of drug discovery. It has also been used in the development of novel imaging agents for cancer diagnosis and treatment.
properties
IUPAC Name |
3-iodo-4-methoxy-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INO3S/c1-11(2)15(12,13)7-4-5-9(14-3)8(10)6-7/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMOUAGNFCVCKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-4-methoxy-N,N-dimethylbenzenesulfonamide |
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